2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 32409-95-3
VCID: VC15932301
InChI: InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2
SMILES:
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile

CAS No.: 32409-95-3

Cat. No.: VC15932301

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile - 32409-95-3

Specification

CAS No. 32409-95-3
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name 2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile
Standard InChI InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2
Standard InChI Key OVKNQLCXEQHYLH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a fused bicyclic system comprising a partially saturated isoquinoline ring (1,2-dihydroisoquinoline) linked to a 3-chloropropanoyl group at position 2 and a nitrile group at position 1. The dihydroisoquinoline core reduces aromaticity, enhancing reactivity for further functionalization. The chloropropanoyl moiety introduces electrophilic character, while the nitrile group enables participation in cycloaddition and nucleophilic substitution reactions .

Table 1: Key Identifiers of 2-(3-Chloropropanoyl)-1,2-Dihydroisoquinoline-1-Carbonitrile

PropertyValueSource
CAS Number32409-95-3
Molecular FormulaC₁₃H₁₁ClN₂O
Molecular Weight246.69 g/mol
Boiling Point510.8±50.0 °C (Predicted)
Density1.30±0.1 g/cm³ (Predicted)
pKa-4.92 (Predicted)

Synonyms and Registry Information

Common synonyms include 2-(3-Chloropropionyl)-1,2-Dihydroisoquinoline-1-Carbonitrile and 1-Isoquinolinecarbonitrile, 2-(3-chloro-1-oxopropyl)-1,2-dihydro- . The compound is cataloged under CBNumber CB0507059 and MDL Number MOL File 32409-95-3 .

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The compound is synthesized via acylation of 1,2-dihydroisoquinoline-1-carbonitrile with 3-chloropropanoyl chloride. This reaction typically employs base catalysts such as sodium hydride in anhydrous tetrahydrofuran (THF) to deprotonate the dihydroisoquinoline nitrogen, facilitating nucleophilic attack on the acyl chloride . Patent literature describes analogous methods for functionalizing dihydroisoquinolines, highlighting the use of chloroformates and phosphine ligands to optimize yield .

Process Optimization

Key parameters influencing synthesis efficiency include:

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

  • Catalysts: Copper(I) chloride and chiral phosphine ligands improve regioselectivity in downstream dearomatization reactions .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s high predicted boiling point (510.8°C) suggests low volatility, making it suitable for high-temperature reactions. Its moderate density (1.30 g/cm³) and low aqueous solubility align with hydrophobic intermediates in organic synthesis. The nitrile group contributes to dipole-dipole interactions, enhancing crystalline solid formation .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloropropanoyl group undergoes nucleophilic displacement with amines or alkoxides, yielding amides or esters. For example, reaction with ethylamine produces 2-(3-ethylaminopropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile, a potential pharmacophore .

Dearomatization Reactions

The dihydroisoquinoline core participates in copper-catalyzed hydroboration, forming enantiomerically enriched tetrahydroisoquinolines. This process, detailed in recent studies, employs bis(pinacolato)diboron and chiral phosphine ligands to achieve >98% enantiomeric excess (ee) .

Scheme 1: Dearomatization via Hydroboration

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile+B2(pin)2CuCl, L3-Boryl-tetrahydroisoquinoline+Byproducts\text{2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{CuCl, L}} \text{3-Boryl-tetrahydroisoquinoline} + \text{Byproducts}

Conditions: L = R,R-QuinoxP; 25°C, THF .

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